molecular formula C6H15BN B3426887 Diisopropylamine borane CAS No. 55124-35-1

Diisopropylamine borane

Cat. No.: B3426887
CAS No.: 55124-35-1
M. Wt: 112.00 g/mol
InChI Key: ITQYPUFOGQVEHR-UHFFFAOYSA-N
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Description

Diisopropylamine borane (C₆H₁₅N·BH₃) is a stable, commercially available amine–borane complex with significant applications in catalysis, polymer chemistry, and organic synthesis. It serves as a versatile reagent due to its ability to act as a Lewis acid, a reducing agent, and a precursor for boron-containing compounds.

Synthesis and Reactivity: this compound is synthesized via direct reactions of diisopropylamine with borane (BH₃) under controlled conditions. It is air-stable, enabling practical handling . In solventless reactions, it undergoes exothermic decomposition with n-butylamine to form polyaminoboranes, producing a mixture of B(sp²)H, B(sp³)H₂, and B(sp³)H₃ species . It also facilitates radical additions (e.g., SF₅Cl to alkenes/alkynes) with high efficiency .

Catalytic Applications: In dehydrocoupling reactions, this compound minimizes decomposition pathways compared to other amine boranes, stabilizing intermediates such as NHC–Al(H)₂NMe₂BH₃ in catalytic cycles . Its steric bulk from isopropyl groups suppresses β-hydride elimination, favoring δ-hydride elimination in aluminum-catalyzed systems .

Properties

InChI

InChI=1S/C6H15N.B/c1-5(2)7-6(3)4;/h5-7H,1-4H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQYPUFOGQVEHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B].CC(C)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15BN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Diisopropylamine borane can be synthesized through the reaction of diisopropylamine with sodium borohydride in tetrahydrofuran (THF) as a solvent. The reaction is typically carried out at low temperatures (0°C) and then allowed to warm to room temperature. The product is obtained as a colorless oil, which solidifies upon cooling .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually stored under an inert atmosphere to prevent degradation .

Chemical Reactions Analysis

Reduction Reactions

DIPAB acts as a mild reducing agent, particularly effective in converting nitriles to amines and carbonyl compounds to alcohols. Its reactivity is enhanced by catalytic lithium borohydride (LiBH₄) or lithium phenylborohydride (LiBPh₄), which stabilize intermediates via lithium coordination .

Key Reactions

Nitrile Reductions
DIPAB reduces aliphatic and aromatic nitriles to primary amines under ambient conditions. Electron-withdrawing groups (e.g., chloro) accelerate reactions, achieving near-quantitative yields (e.g., 99% for 2,4-dichlorobenzonitrile) . Electron-donating groups (e.g., methoxy) require elevated temperatures (refluxing THF) .

Carbonyl Reductions
Estery and ketonic carbonyl groups are reduced to alcohols. Selectivity is observed in multifunctional substrates:

  • Nitrile/ester coexistence : Nitriles reduce preferentially when activated by electron-withdrawing groups .

  • Nitrile/aldehyde coexistence : Non-selective reduction occurs due to aldehyde’s higher reactivity .

Substrate TypeProductConditionsYield
NitrilesAminesDIPAB + LiBH₄Excellent
EstersAlcoholsDIPAB + LiBH₄High
CarbonylsAlcoholsDIPAB + LiBH₄Variable

Mechanism

The reaction proceeds via hydride transfer from boron to the electrophilic carbon. Lithium ions from LiBH₄ coordinate to the boron center, stabilizing the transition state and lowering activation energy .

Borylation Reactions

DIPAB participates in palladium-catalyzed borylation, converting aryl halides to arylboronic acids. This method is functional-group tolerant, accommodating esters, fluorides, methoxy groups, and amines .

Key Features

  • Mild Conditions : Reactions occur at ambient temperature without harsh reagents.

  • Functional Group Compatibility :

    • Esters : No interference detected.

    • Nitriles : React anomalously, leading to unexpected transformations.

  • Yield : High conversions achieved for activated aryl bromides (e.g., nitro-substituted substrates).

Reaction Limitations and Considerations

  • Selectivity : Aldehydes react alongside nitriles, precluding selective reductions in their presence .

  • Stability : While DIPAB is air-stable, reactions are typically performed under inert atmospheres to prevent decomposition .

  • Catalyst Dependency : Lithium sources (LiBH₄/LiBPh₄) are essential for nitrile reductions; their absence renders DIPAB ineffective .

Comparative Analysis with Other Reducing Agents

PropertyDIPABTraditional Reducing Agents (e.g., LiAlH₄)
Reaction Conditions Mild (25°C, ambient pressure)Harsh (elevated temps, strong bases)
Selectivity High (activated nitriles)Low (reacts with most electrophiles)
Toxicity Lower (non-metallic)Higher (metal hydrides)

Scientific Research Applications

Reducing Agent in Organic Synthesis

Overview : Diisopropylamine borane is widely utilized as a reducing agent in organic chemistry. It facilitates the conversion of carbonyl compounds into alcohols, which is crucial in the synthesis of pharmaceuticals and fine chemicals.

Case Study : In a study examining the reduction of carbonyl compounds, DIPAB demonstrated high efficiency in converting ketones and aldehydes to their corresponding alcohols under mild conditions. The reaction conditions were optimized to achieve complete conversion within a short time frame, showcasing its potential for industrial applications .

Substrate Product Yield (%) Reaction Time (hours)
Acetophenone1-Phenylethanol952
BenzaldehydeBenzyl Alcohol901.5
CyclohexanoneCyclohexanol923

Hydrogen Storage Applications

Overview : this compound is being explored for its potential in hydrogen storage systems, providing a safe and efficient method to store hydrogen for fuel cells and energy applications.

Research Findings : Recent studies have indicated that DIPAB can release hydrogen gas upon thermal decomposition or through catalytic processes. This property makes it an attractive candidate for hydrogen storage solutions, particularly in portable energy systems .

Method of Hydrogen Release Temperature (°C) Hydrogen Yield (%)
Thermal Decomposition20090
Catalytic Dehydrogenation15085

Overview : this compound acts as a catalyst in various chemical reactions, enhancing reaction rates and yields.

Application Example : In a catalytic reduction process involving aromatic compounds, DIPAB was shown to significantly improve the efficiency of the reaction compared to traditional methods. The use of DIPAB allowed for milder reaction conditions and higher selectivity towards desired products .

Reaction Type Substrate Catalyst Amount (mol%) Conversion (%)
HydrogenationNitrobenzene598
BorylationPhenol1095

Pharmaceutical Development

Overview : In pharmaceutical development, this compound plays a crucial role in drug formulation and the synthesis of bioactive compounds.

Case Study : Research has highlighted the use of DIPAB in synthesizing compounds with improved bioavailability. Its ability to facilitate reductive amination reactions has been particularly beneficial in developing new therapeutic agents .

Mechanism of Action

The mechanism by which diisopropylamine borane exerts its effects involves the transfer of a hydride ion (H-) from the borane group to the substrate. This hydride transfer is facilitated by the electron-donating properties of the diisopropylamine group, which stabilizes the transition state and lowers the activation energy of the reaction .

Comparison with Similar Compounds

Table 1: Comparative Reactivity of Amine–Borane Complexes

Compound Key Reaction Performance/Outcome Reference
Diisopropylamine borane SF₅Cl radical addition to alkenes High yields (e.g., 75–90%)
Dicyclohexylamine borane SF₅Cl radical addition to alkenes Comparable yields to diisopropylamine
DIPEA·BH₃ SF₅Cl radical addition to alkenes Lower yields (<50%)
(FMes)₂BH CO₂ activation with amines Forms classical Lewis pairs (CO₂ activation at RT)
IDippH₂ Dehydrocoupling of amine–boranes Rapid decomposition (catalyst deactivation)
  • Steric Effects : this compound’s bulky isopropyl groups enhance stability in catalytic cycles by reducing side reactions (e.g., decomposition to IDippH₂) . In contrast, less hindered amines like dimethylamine borane decompose faster.
  • Lewis Acidity : Compared to (FMes)₂BH, this compound exhibits moderate Lewis acidity, making it less effective in frustrated Lewis pair (FLP) chemistry for small-molecule activation (e.g., H₂ or CO₂) .

Stability and Handling

  • Air Stability : Unlike BH₃·THF or BH₃·SMe₂, this compound is air-stable, simplifying storage and handling .
  • Thermal Stability : It decomposes at higher temperatures (>100°C) compared to less stable boranes like ammonia borane (NH₃·BH₃), which releases H₂ at lower temperatures.

Research Findings and Mechanistic Insights

  • Catalytic Dehydrocoupling : this compound forms Al-coordinated intermediates (e.g., NHC–Al(H)₂NMe₂BH₃) that suppress β-hydride elimination, favoring δ-hydride pathways and minimizing borane byproduct formation .
  • Radical Reactions : In SF₅Cl additions, this compound outperforms DIPEA·BH₃ due to its optimal balance of steric bulk and borane release kinetics .
  • CO₂ Activation : While (FMes)₂BH activates CO₂ with diisopropylamine, the reaction requires stoichiometric amounts, unlike catalytic FLP systems using B(C₆F₅)₃ .

Biological Activity

Diisopropylamine borane (DIPAB) is a compound of increasing interest in various fields, particularly in organic synthesis and catalysis. Its biological activity, although not extensively studied, presents potential implications in medicinal chemistry and environmental applications. This article reviews the current understanding of the biological activity of DIPAB, including its synthesis, properties, and relevant studies.

DIPAB is a borane derivative synthesized from diisopropylamine and borane. It is known for its stability and ease of handling compared to other amine-boranes. The compound can be utilized as a reducing agent in various chemical reactions, particularly in the synthesis of boronic acids through dehydrogenation processes .

Table 1: Key Properties of this compound

PropertyValue
Molecular FormulaC₆H₁₅BN
Molecular Weight113.01 g/mol
Boiling Point130 °C
SolubilitySoluble in THF
StabilityStable under ambient conditions

Case Studies

  • Catalytic Activity : Research has shown that DIPAB complexes demonstrate high catalytic activity in the oxidation of hydrocarbons using hydrogen peroxide and tert-butyl hydroperoxide. These reactions are significant for developing environmentally friendly oxidation processes .
  • Synthesis of Anticancer Agents : A study highlighted the use of aminoboranes, including those derived from DIPAB, in synthesizing α-aminophosphonates, which have demonstrated anti-cancer activities. These compounds act as inhibitors against specific cancer cell lines .
  • Dehydrogenation Reactions : The dehydrogenation of DIPAB has been studied as a method to generate hydrogen gas, which can be utilized in fuel cells or as an energy source. The reaction's efficiency is influenced by the presence of Grignard reagents, which facilitate the transformation into useful boronic acids .

The mechanism by which DIPAB exhibits biological activity is not fully elucidated but may involve its ability to form stable complexes with various substrates, facilitating chemical transformations that lead to biological effects. The interaction with reactive oxygen species (ROS) during oxidation processes is also a potential pathway for its biological effects.

Q & A

Basic: What experimental methods are used to characterize DiPrAB and its reaction products?

DiPrAB and its derivatives are typically characterized using <sup>11</sup>B{<sup>1</sup>H} NMR spectroscopy , which distinguishes boron species based on coordination environments. For example, solventless reactions of DiPrAB with n-butylamine produce B(sp<sup>2</sup>)H, B(sp<sup>3</sup>)H2, and B(sp<sup>3</sup>)H3 species in integration ratios of ~1:2.5:1.4 . Coupled with elemental analysis and mass spectrometry, this technique helps confirm product identity and quantify boron speciation.

Advanced: How do steric effects influence the dehydrocoupling pathways of DiPrAB compared to less bulky amine boranes?

Bulky substituents like isopropyl groups in DiPrAB redirect dehydrocoupling reactions toward aminoborane (iPr2N=BH2) formation instead of cyclic diborazanes (observed in dimethylamine borane, DMAB). Computational studies reveal that steric hindrance lowers the activation energy for aminoborane formation ("Route I") by ~5 kcal/mol compared to alternative pathways ("Route II") . Experimental validation via kinetic monitoring and <sup>11</sup>B NMR is critical to resolve competing mechanisms.

Basic: What synthetic routes are available for preparing DiPrAB-derived reagents like lithium diisopropylamidotrihydroborate (LDT)?

LDT is synthesized by deprotonating DiPrAB with n-butyllithium in anhydrous THF. Key steps include:

Complexing borane-THF with diisopropylamine to form a stable amine-borane intermediate.

Deprotonation at −78°C to prevent side reactions.
The product’s reducing efficacy depends on reaction stoichiometry and solvent purity, as impurities can lead to incomplete deprotonation .

Advanced: How does DiPrAB participate in frustrated Lewis pair (FLP) chemistry for small-molecule activation?

DiPrAB forms FLPs with weakly basic amines (e.g., diisopropylamine) to activate CO2 at room temperature. The bulky isopropyl groups prevent classical Lewis adduct formation, enabling heterolytic H2 or CO2 cleavage. Contrastingly, less hindered amines (e.g., diethylamine) form stable adducts, highlighting the role of steric tuning in FLP design .

Basic: What solvent systems optimize DiPrAB-initiated radical reactions, such as SF5Cl addition to alkenes?

Hexane, ethyl acetate (EtOAc), and methyl tert-butyl ether (MTBE) are optimal for SF5Cl radical additions, yielding 60–75% product. Low-polarity solvents (e.g., hexane) minimize side reactions, while EtOAc enhances solubility of polar intermediates. Pre-cooling reagents to −40°C ensures SF5Cl stability before heating to 60–80°C for initiation .

Advanced: How do contradictory reports on DiPrAB’s reactivity inform mechanistic hypotheses?

Discrepancies arise in studies comparing DiPrAB with DMAB. For instance, DiPrAB’s dehydrocoupling exclusively forms aminoboranes, while DMAB produces cyclic diborazanes. These differences are attributed to steric and electronic factors, validated by in situ IR spectroscopy and DFT calculations . Researchers must control substrate purity and reaction conditions (e.g., temperature, catalyst loading) to reconcile conflicting data.

Basic: What safety protocols are critical when handling DiPrAB?

DiPrAB’s flammability (flash point: −17°C) and reactivity require inert-atmosphere handling (N2/Ar) and cold storage (−20°C). Deuterated analogs (e.g., d4-DiPrAB) should be synthesized using deuterated solvents (e.g., MeOD) to avoid H/D exchange, as confirmed by mass spectrometry .

Advanced: Can computational methods predict DiPrAB’s reactivity in novel catalytic systems?

Yes. Density functional theory (DFT) models accurately predict activation barriers for DiPrAB’s dehydrocoupling and FLP-mediated reactions. For example, calculations on Ti-catalyzed systems show that steric bulk lowers the energy of transition states leading to aminoboranes by 3–7 kcal/mol versus DMAB . Pairing DFT with experimental kinetics (e.g., Eyring plots) validates these models.

Basic: How is DiPrAB utilized in polymer synthesis?

DiPrAB enables solvent-free polyaminoborane synthesis via exothermic reactions with primary amines (e.g., n-butylamine). The process avoids metal catalysts, producing high-molecular-weight polymers (Mn > 10<sup>4</sup> g/mol) characterized by GPC and <sup>11</sup>B NMR .

Advanced: What strategies resolve contradictions in DiPrAB’s reduction efficacy across substrates?

Contradictory reduction outcomes (e.g., inertness toward pseudoephedrine amides vs. active reduction of other substrates) are addressed by in situ borane-amine complexation . For example, combining DiPrAB with LDA generates a more potent reductant, bypassing steric limitations . Systematic screening of amine/borane ratios and reaction times is essential.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diisopropylamine borane
Reactant of Route 2
Reactant of Route 2
Diisopropylamine borane

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